molecular formula C9H8Cl2O B8574639 1-(4-Chlorophenoxy)-2-chloro-2-propene

1-(4-Chlorophenoxy)-2-chloro-2-propene

Cat. No.: B8574639
M. Wt: 203.06 g/mol
InChI Key: FVXMYKRGAMKMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenoxy)-2-chloro-2-propene is an organochlorine compound characterized by a chlorophenoxy group attached to a propene backbone with a chlorine substituent at the second carbon. Its molecular formula is C₉H₇Cl₂O, and its structure includes a reactive allylic chlorine and an aromatic chlorophenoxy moiety.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

1-chloro-4-(2-chloroprop-2-enoxy)benzene

InChI

InChI=1S/C9H8Cl2O/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5H,1,6H2

InChI Key

FVXMYKRGAMKMFB-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(4-Chlorophenoxy)-2-chloro-2-propene with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Applications/Use Key Properties/Notes
This compound C₉H₇Cl₂O - 4-Chlorophenoxy
- Allylic Cl
Potential intermediate High reactivity due to allylic Cl
Triadimefon (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone) C₁₄H₁₆ClN₃O₂ - Triazole ring
- 4-Chlorophenoxy
Fungicide (agricultural use) Systemic fungicide; regulated in pesticides
Climbazole (1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethyl-2-butanone) C₁₄H₁₆ClN₂O₂ - Imidazole ring
- 4-Chlorophenoxy
Antifungal (cosmetics/pharma) Restricted in EU cosmetics post-2021
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ - Chalcone backbone
- Cl and OH groups
Pharmaceutical intermediate Synthesized via Claisen-Schmidt condensation
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO - Cyclopropyl group
- 4-Chlorophenyl
Unknown (research chemical) High stability due to cyclopropyl
2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene C₁₁H₁₃ClO - Methoxy-methylphenyl
- Allylic Cl
Synthetic intermediate Reactivity influenced by substituent positions

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